molecular formula C6H7N3O6S2 B13412356 5-Nitro-1,3-benzenedisulfonamide

5-Nitro-1,3-benzenedisulfonamide

Cat. No.: B13412356
M. Wt: 281.3 g/mol
InChI Key: KARAWAJZGXKOOC-UHFFFAOYSA-N
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Description

5-Nitro-1,3-benzenedisulfonamide is an organic compound characterized by the presence of nitro and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-benzenedisulfonamide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-benzenedisulfonamide can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide groups under basic conditions.

Major Products

    Reduction: Reduction of the nitro group forms 5-amino-1,3-benzenedisulfonamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Nitro-1,3-benzenedisulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, its role as a carbonic anhydrase IX inhibitor involves binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-1,3-benzenedisulfonamide is unique due to the combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H7N3O6S2

Molecular Weight

281.3 g/mol

IUPAC Name

5-nitrobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H7N3O6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H,(H2,7,12,13)(H2,8,14,15)

InChI Key

KARAWAJZGXKOOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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